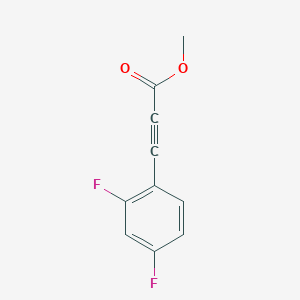
Methyl 3-(2,4-difluorophenyl)prop-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-(2,4-difluorophenyl)prop-2-ynoate” is a chemical compound with the molecular formula C10H6F2O2 . It has a molecular weight of 196.15 .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(2,4-difluorophenyl)prop-2-ynoate” consists of a prop-2-ynoate group attached to a 2,4-difluorophenyl group via a methyl ester linkage . The InChI code for this compound is 1S/C10H6F2O2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2,4,6H,1H3 .Physical And Chemical Properties Analysis
“Methyl 3-(2,4-difluorophenyl)prop-2-ynoate” is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Methyl 3-(2,4-difluorophenyl)prop-2-ynoate, as part of the broader category of methyl perfluoroalk-2-ynoates, is a significant building block in the synthesis of various organofluoro compounds. Its utility spans the convenient preparation of many perfluoroalkylated compounds, including the synthesis of diverse heterocycles, cyclopentadienes, and biphenyls. These reactions are noteworthy for their mechanistic aspects, demonstrating the compound's versatility in facilitating the formation of complex molecular structures (Sun et al., 2016).
Applications in Material Science
In material science, the structural manipulation and functionalization of molecules like Methyl 3-(2,4-difluorophenyl)prop-2-ynoate lead to the development of materials with novel properties. For instance, the synthesis of methyl 4-carboethoxy-3-perfluoroalkyl-5-methoxyhexa-2,4-dienoates, derived from reactions involving methyl perfluoroalk-2-ynoates, showcases the creation of compounds with potential applications in the development of fluorinated materials. These materials exhibit unique properties due to the fluorinated groups, contributing to advancements in various technologies (Cao et al., 2002).
Environmental and Catalytic Studies
Methyl 3-(2,4-difluorophenyl)prop-2-ynoate's utility extends to environmental chemistry and catalysis, where its derivatives facilitate specific reactions. For example, in the methylation of ethene to produce propene, certain catalysts demonstrate superior selectivity and efficiency. Studies in this area highlight the importance of molecular structure and reactivity in designing catalysts for industrial processes, suggesting that derivatives of Methyl 3-(2,4-difluorophenyl)prop-2-ynoate could play a role in optimizing these reactions (Zhu et al., 2008).
Advanced Molecular Studies
Further research into Methyl 3-(2,4-difluorophenyl)prop-2-ynoate and its related compounds involves sophisticated molecular studies, including X-ray diffraction and computational studies. These investigations provide deep insights into the molecular configurations, electronic structures, and potential applications in designing new drugs and materials with desired properties. The detailed characterization and analysis of these compounds are crucial for the development of novel applications in chemistry and material science (Nycz et al., 2011).
Safety And Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.
Propriétés
IUPAC Name |
methyl 3-(2,4-difluorophenyl)prop-2-ynoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2O2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2,4,6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJSKWHIMZFCIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2,4-difluorophenyl)prop-2-ynoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-N-(tetrahydrofuran-2-ylmethyl)nicotinamide](/img/structure/B2775059.png)
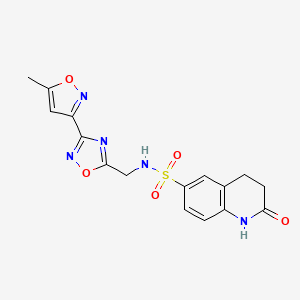
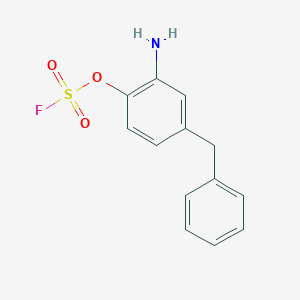
![6-chloro-N-[2-(morpholin-4-yl)-2-(oxolan-3-yl)ethyl]pyridazine-3-carboxamide](/img/structure/B2775065.png)


![1-Fluoro-2-[(4-methylbenzyl)sulfonyl]benzene](/img/structure/B2775069.png)
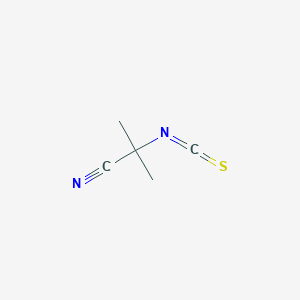
![2-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2775073.png)
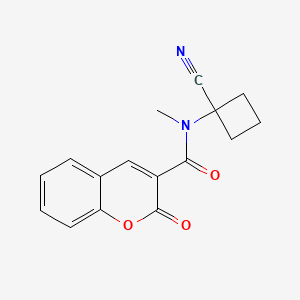
![N-((6-(2-methoxyethoxy)pyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2775076.png)
![(Z)-8-(pyridin-4-ylmethyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2775077.png)
![N-Cyclohexyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2775079.png)
![N-(3-acetylphenyl)-2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2775081.png)